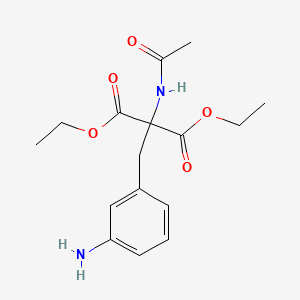
Diethyl(acetylamino)(3-aminobenzyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(acetylamino)(3-aminobenzyl)propanedioate is a complex organic compound with the molecular formula C15H22N2O5 It is known for its unique structure, which includes both acetylamino and aminobenzyl groups attached to a propanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(acetylamino)(3-aminobenzyl)propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is converted into its enolate ion by reaction with sodium ethoxide in ethanol. This enolate ion then reacts with an alkyl halide to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Key steps include the preparation of enolate ions, their alkylation, and subsequent purification of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(acetylamino)(3-aminobenzyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino and aminobenzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Diethyl(acetylamino)(3-aminobenzyl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl(acetylamino)(3-aminobenzyl)propanedioate involves its interaction with specific molecular targets and pathways. The acetylamino and aminobenzyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl acetamidomalonate
- Diethyl 2-acetamidomalonate
- Diethyl acetylaminomalonate
Comparison
Diethyl(acetylamino)(3-aminobenzyl)propanedioate is unique due to the presence of both acetylamino and aminobenzyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization.
Eigenschaften
CAS-Nummer |
5454-72-8 |
|---|---|
Molekularformel |
C16H22N2O5 |
Molekulargewicht |
322.36 g/mol |
IUPAC-Name |
diethyl 2-acetamido-2-[(3-aminophenyl)methyl]propanedioate |
InChI |
InChI=1S/C16H22N2O5/c1-4-22-14(20)16(18-11(3)19,15(21)23-5-2)10-12-7-6-8-13(17)9-12/h6-9H,4-5,10,17H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
MLFNQZQJTYIVKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)N)(C(=O)OCC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


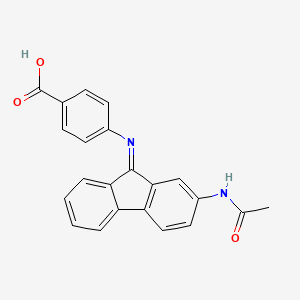
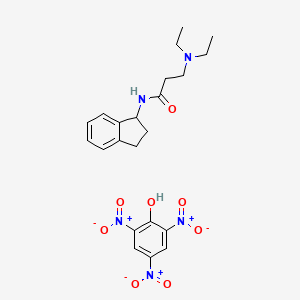
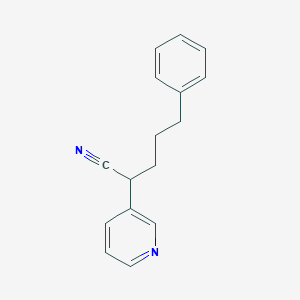
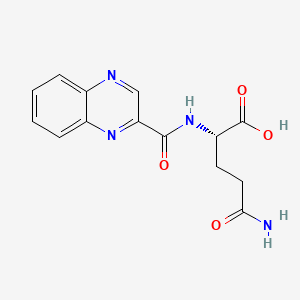


![Benzo[f]tetraphene-9,14-dione](/img/structure/B14741682.png)
![3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14741684.png)
![n-[(4-Chlorophenyl)carbamoyl]prop-2-enamide](/img/structure/B14741698.png)
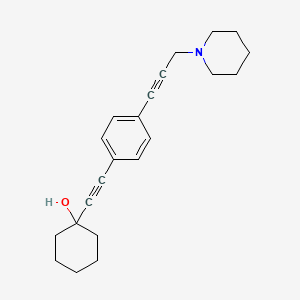
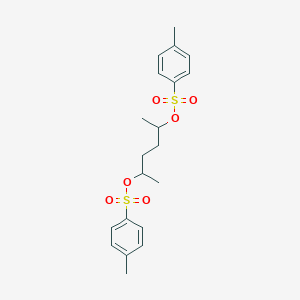

![6,7-Dimethyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14741733.png)
![9-[(4-Methylphenyl)methyl]anthracene](/img/structure/B14741736.png)
